3α-Akebonoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

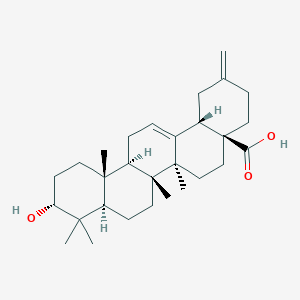

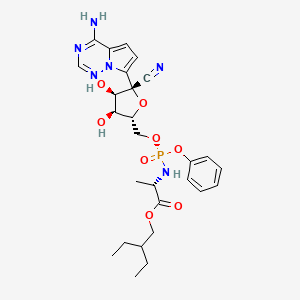

3alpha-Akebonoic acid is a naturally occurring triterpenoid compound derived from the pericarps of Akebia trifoliata. It is known for its significant biological activities, including α-glucosidase inhibition, antibacterial properties, and cytotoxicity against various cancer cell lines .

科学研究应用

3alpha-Akebonoic acid has a wide range of scientific research applications:

作用机制

- 3α-Akebonoic acid appears to have interesting in vitro growth inhibitory activity against human tumor cell lines such as A549 and HeLa .

- Additionally, it interferes with presenilin-1 (PS1) and β-site APP-cleaving enzyme 1 . PS1 is involved in the processing of amyloid precursor protein (APP) and plays a role in Alzheimer’s disease pathogenesis.

- The exact interaction of This compound with its targets remains to be fully elucidated. However, its inhibitory effects on α-glucosidase and tumor cell growth suggest potential involvement in metabolic pathways and cellular processes .

Target of Action

Mode of Action

生化分析

Biochemical Properties

3alpha-Akebonoic acid is known to be an inhibitor of the enzyme alpha-glucosidase, with an IC50 value of 0.035 mM . Alpha-glucosidase is an enzyme that catalyzes the hydrolysis of alpha-glucosidic linkages, which are common in starch and other carbohydrates. By inhibiting this enzyme, 3alpha-Akebonoic acid can potentially affect carbohydrate metabolism .

Cellular Effects

In vitro studies have shown that 3alpha-Akebonoic acid exhibits cytotoxic effects against human lung adenocarcinoma (A549) and human cervical carcinoma (HeLa) cell lines . It’s also been found to have antibacterial activity .

Molecular Mechanism

The molecular mechanism of 3alpha-Akebonoic acid involves its interaction with the enzyme alpha-glucosidase, inhibiting its activity . This inhibition can interfere with carbohydrate metabolism, potentially leading to various downstream effects. Additionally, 3alpha-Akebonoic acid has been found to interfere with the interaction between presenilin-1 (PS1) and beta-site APP-cleaving enzyme 1 (BACE1), reducing Aβ production .

Metabolic Pathways

As an alpha-glucosidase inhibitor, 3alpha-Akebonoic acid is involved in the metabolic pathway of carbohydrate digestion . By inhibiting alpha-glucosidase, it can potentially affect the breakdown and absorption of carbohydrates in the digestive system.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha-Akebonoic acid involves multiple steps, starting from the extraction of the compound from the pericarps of Akebia trifoliata. The process includes purification and crystallization to obtain the pure compound . Specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature.

Industrial Production Methods

Industrial production of 3alpha-Akebonoic acid typically involves large-scale extraction from plant sources, followed by purification using techniques such as chromatography. The compound is then crystallized to achieve the desired purity levels .

化学反应分析

Types of Reactions

3alpha-Akebonoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with potentially enhanced biological activities .

相似化合物的比较

Similar Compounds

Akebonoic acid: A closely related triterpenoid with similar biological activities.

Morusin: Another α-glucosidase inhibitor with potential anti-diabetic properties.

Rhaponticin: Known for its α-glucosidase inhibitory activity.

Uniqueness

3alpha-Akebonoic acid stands out due to its potent α-glucosidase inhibitory activity with an IC50 value of 0.035 mM, making it one of the most effective inhibitors in its class . Its dual activity as an antibacterial and cytotoxic agent further enhances its potential as a multi-functional therapeutic compound .

属性

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O3/c1-18-9-14-29(24(31)32)16-15-27(5)19(20(29)17-18)7-8-22-26(4)12-11-23(30)25(2,3)21(26)10-13-28(22,27)6/h7,20-23,30H,1,8-17H2,2-6H3,(H,31,32)/t20-,21-,22+,23+,26-,27+,28+,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVVPZWKCNXREE-WPLIZOQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(=C)CC5)C(=O)O)C)C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 3α-Akebonoic acid impact amyloid beta (Aβ) production?

A1: this compound was identified through high-throughput screening as a potential therapeutic agent for Alzheimer's disease. It acts by interfering with the interaction between Presenilin 1 (PS1) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). [] This interaction is crucial for the production of Aβ, a key component of amyloid plaques found in the brains of Alzheimer's patients. By disrupting this interaction, this compound reduces Aβ generation, potentially offering a therapeutic strategy for Alzheimer's disease. []

Q2: What is the relationship between this compound and betulinic acid in the context of Alzheimer's disease research?

A2: Due to the limited natural availability of this compound, researchers turned to the structurally similar and naturally abundant betulinic acid as a starting point for developing more potent inhibitors of the PS1/BACE1 interaction. [] Betulinic acid derivatives were synthesized and evaluated, leading to the identification of compounds with improved potency in reducing Aβ production. This approach highlights the importance of exploring natural product derivatives as potential therapeutic leads for complex diseases like Alzheimer's. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

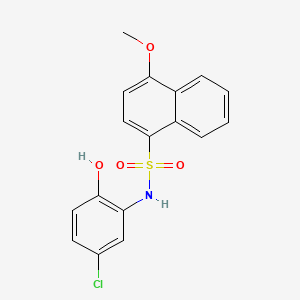

![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B604900.png)

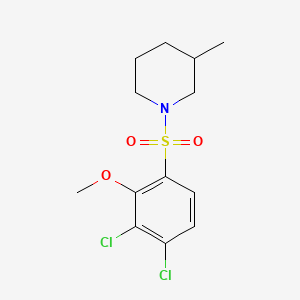

![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)

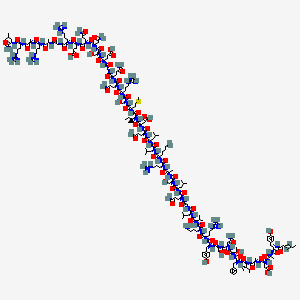

![tetrasodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B604919.png)

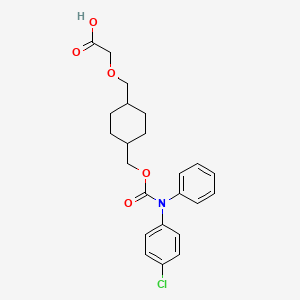

![[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid](/img/structure/B604921.png)